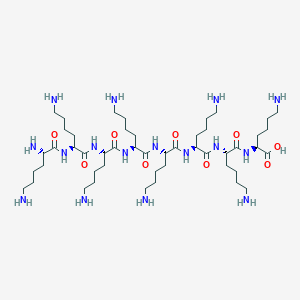
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is a peptide composed of eight lysine residues Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and cellular signaling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial lysine residue is attached to the resin.
Deprotection: The protecting group on the lysine’s amino group is removed.
Coupling: The next lysine residue, protected at its amino group, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities.
化学反応の分析
Types of Reactions
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH can undergo various chemical reactions, including:
Oxidation: The amino groups of lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or isocyanates.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiols (if disulfide bonds are present).
Substitution: Various substituted lysine derivatives.
科学的研究の応用
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
作用機序
The mechanism of action of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH involves its interaction with various molecular targets and pathways. The peptide’s multiple lysine residues can interact with negatively charged molecules, such as nucleic acids and cell membranes, facilitating cellular uptake and intracellular delivery. Additionally, the peptide may modulate enzyme activity and protein-protein interactions through its amino groups.
類似化合物との比較
Similar Compounds
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH: A peptide with one fewer lysine residue.
H-Lys-Lys-Lys-Lys-Lys-Lys-OH: A peptide with two fewer lysine residues.
H-Lys-Lys-Lys-Lys-Lys-OH: A peptide with three fewer lysine residues.
Uniqueness
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is unique due to its extended lysine chain, which enhances its ability to interact with negatively charged molecules and surfaces. This property makes it particularly useful in applications requiring strong electrostatic interactions, such as gene delivery and biomaterial development.
特性
CAS番号 |
21743-34-0 |
|---|---|
分子式 |
C48H98N16O9 |
分子量 |
1043.4 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C48H98N16O9/c49-25-9-1-17-33(57)41(65)58-34(18-2-10-26-50)42(66)59-35(19-3-11-27-51)43(67)60-36(20-4-12-28-52)44(68)61-37(21-5-13-29-53)45(69)62-38(22-6-14-30-54)46(70)63-39(23-7-15-31-55)47(71)64-40(48(72)73)24-8-16-32-56/h33-40H,1-32,49-57H2,(H,58,65)(H,59,66)(H,60,67)(H,61,68)(H,62,69)(H,63,70)(H,64,71)(H,72,73)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChIキー |
NSUUVIXXNANWDB-TZPCGENMSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



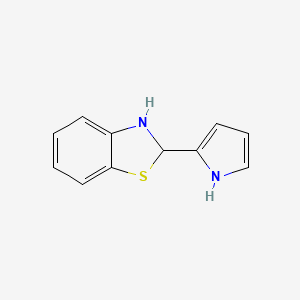
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
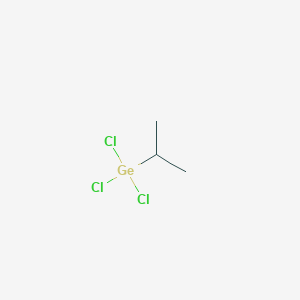
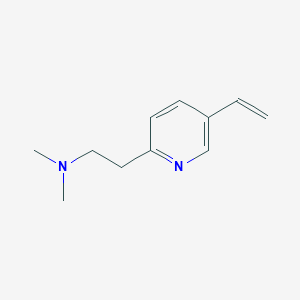
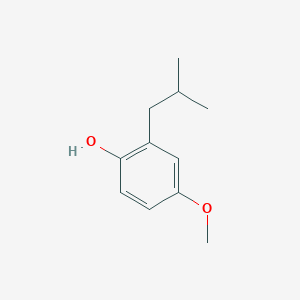
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
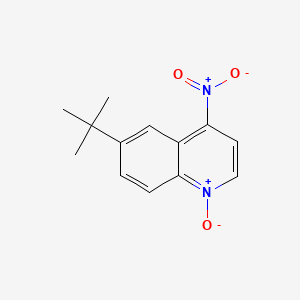
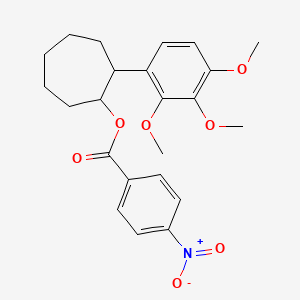
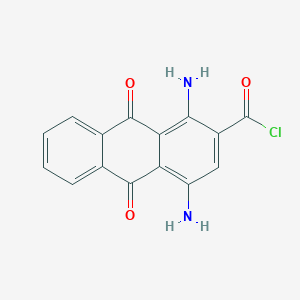
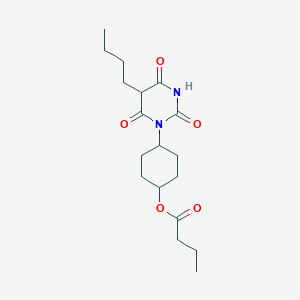
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
